(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid (E)-4-[4-[Bis(2-chloroethyl)amino]phenyl]-3-butenoic Acid is a metabolite of Chlorambucil, a chemotherapy drug that has been mainly used in the treatment of chronic lymphocytic leukemia.
Brand Name: Vulcanchem
CAS No.: 73027-06-2
VCID: VC21341345
InChI: InChI=1S/C14H17Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h1-2,4-7H,3,8-11H2,(H,18,19)/b2-1+
SMILES: C1=CC(=CC=C1C=CCC(=O)O)N(CCCl)CCCl
Molecular Formula: C14H17Cl2NO2
Molecular Weight: 302.2 g/mol

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid

CAS No.: 73027-06-2

Cat. No.: VC21341345

Molecular Formula: C14H17Cl2NO2

Molecular Weight: 302.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid - 73027-06-2

CAS No. 73027-06-2
Molecular Formula C14H17Cl2NO2
Molecular Weight 302.2 g/mol
IUPAC Name (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid
Standard InChI InChI=1S/C14H17Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h1-2,4-7H,3,8-11H2,(H,18,19)/b2-1+
Standard InChI Key PXOQTPQOIMSYSF-OWOJBTEDSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/CC(=O)O)N(CCCl)CCCl
SMILES C1=CC(=CC=C1C=CCC(=O)O)N(CCCl)CCCl
Canonical SMILES C1=CC(=CC=C1C=CCC(=O)O)N(CCCl)CCCl

Chemical Properties and Structure

Basic Chemical Information

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid has a molecular formula of C14H17Cl2NO2 and a molecular weight of 302.2 g/mol. The compound is identified by the CAS registry number 73027-06-2 . It features a phenyl ring substituted with a bis(2-chloroethyl)amino group and a but-3-enoic acid moiety in the (E)-configuration. This specific stereochemistry is important for its biological activity and distinguishes it from other isomers.

The structural features of this compound include an aromatic ring with an amine group substituted with two 2-chloroethyl chains, connected to a butenoic acid group with a trans (E) configuration across the double bond. This particular arrangement contributes to its ability to function as an alkylating agent, which is critical for its therapeutic applications in cancer treatment.

Physical and Chemical Properties

The compound typically exists as a solid at room temperature, with purity standards for research purposes generally exceeding 95%. Its solubility characteristics are influenced by the presence of both hydrophilic (carboxylic acid) and hydrophobic (aromatic ring, chloroethyl groups) components in its structure. This amphipathic nature affects its pharmacokinetic behavior in biological systems.

The reactivity of (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid is primarily determined by its alkylating groups (the chloroethyl moieties) and the carboxylic acid function. The chloroethyl groups are particularly reactive and can form covalent bonds with nucleophilic centers in biological molecules, especially the nucleobases in DNA. This reactivity forms the basis of its mechanism of action as a chemotherapeutic agent.

Synthesis and Preparation

Synthetic Routes

Biological Activity and Mechanism of Action

Alkylating Properties

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid functions as an alkylating agent, similar to its parent compound Chlorambucil. Alkylating agents work by transferring alkyl groups to various cellular components, but their primary therapeutic effect stems from their interaction with DNA. The bis(2-chloroethyl)amino group in this compound is responsible for its alkylating activity, as the chloroethyl chains can form highly reactive intermediates that covalently bond with nucleophilic sites in DNA.

Anticancer Activity

Research indicates that compounds with structures similar to (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid have shown promise as anticancer agents. The compound's ability to interfere with DNA replication makes it effective against cancer cells, which typically have higher rates of division than normal cells. This selective toxicity forms the basis of its potential therapeutic applications in cancer treatment.

Pharmacokinetics

Absorption and Distribution

As a metabolite of Chlorambucil, the pharmacokinetics of (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid is closely related to that of its parent compound. Chlorambucil is well absorbed from the gastrointestinal tract and undergoes extensive metabolism, which includes the formation of this compound as an intermediate in the β-oxidation pathway.

Once formed, (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid is distributed throughout the body, with its distribution pattern likely influenced by its amphipathic nature. The compound's ability to cross biological membranes and access various tissues contributes to both its therapeutic effects and potential side effects.

Metabolism and Elimination

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid demonstrates a monophasic disappearance from plasma, with a half-life of approximately 26 minutes. This rapid clearance from the bloodstream indicates efficient metabolism and elimination processes. The compound undergoes β-oxidation to yield detectable concentrations of itself and substantial amounts of phenylacetic mustard in the plasma.

The metabolic pathways involved in the processing of this compound include those associated with the metabolism of xenobiotics, particularly phase I and phase II reactions. The relatively short half-life of the compound suggests that it is rapidly metabolized, which may have implications for dosing regimens when considering its potential therapeutic applications.

Research Applications

Current Research Focus

Current research on (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid primarily focuses on its role as a metabolite of Chlorambucil and its potential independent therapeutic applications. Studies are investigating its efficacy against various cancer types, particularly hematological malignancies such as chronic lymphocytic leukemia, where its parent compound has shown significant clinical benefit.

Research is also exploring the structure-activity relationships of this compound and related derivatives to develop more effective and less toxic anticancer agents. Understanding the specific contributions of various structural features to biological activity could lead to the design of improved therapeutic compounds with enhanced efficacy and reduced side effects.

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